molecular formula C9H16N2O B2851566 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 1474026-47-5

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one

カタログ番号: B2851566
CAS番号: 1474026-47-5
分子量: 168.24
InChIキー: IATHMVVWXYJRSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{2,7-Diazaspiro[35]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C9H16N2O It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro[35]nonane ring system

生化学分析

Biochemical Properties

It has been found to bind in the switch-II pocket of KRAS G12C . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the KRAS signaling pathway.

Cellular Effects

Given its role as a covalent inhibitor of KRAS G12C , it is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone involves binding to the switch-II pocket of KRAS G12C . This binding interaction likely leads to inhibition of the KRAS protein, thereby affecting gene expression and cellular processes.

Temporal Effects in Laboratory Settings

It has been reported to have high metabolic stabilities in human and mouse liver microsomes , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In an NCI-H1373 xenograft mouse model, 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone showed a dose-dependent antitumor effect . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

Given its role as a covalent inhibitor of KRAS G12C , it may interact with enzymes or cofactors involved in the KRAS signaling pathway.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with an appropriate ketone or aldehyde. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

類似化合物との比較

Similar Compounds

Uniqueness

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure and the presence of the ethanone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

生物活性

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one, also known by its CAS number 1474026-47-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of oncogenic proteins. This article reviews the biological activity of this compound, focusing on its role as a covalent inhibitor of the KRAS G12C mutation, which is significant in various solid tumors.

  • Molecular Formula : C₉H₁₆N₂O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1474026-47-5
PropertyValue
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the KRAS G12C protein. This protein has been classified as "undruggable" due to its role in cancer proliferation and differentiation. However, recent studies have shown that compounds targeting the cysteine residue at position 12 (Cys12) can effectively inhibit KRAS G12C activity.

Key Findings:

  • Covalent Binding : The compound binds covalently to Cys12 of the KRAS G12C protein, leading to significant inhibition of downstream signaling pathways involved in cell growth and survival.
  • In Vitro Efficacy : Studies have demonstrated that this compound exhibits potent inhibition of cellular pERK (extracellular signal-regulated kinase) activation and cell growth in KRAS G12C mutation-positive cell lines.
  • In Vivo Activity : In xenograft mouse models, administration of the compound resulted in dose-dependent tumor regression, indicating its potential as an effective therapeutic agent against solid tumors associated with KRAS mutations.

Study 1: Discovery and Evaluation

A pivotal study published in Bioorganic & Medicinal Chemistry highlighted the discovery and biological evaluation of derivatives of this compound as covalent inhibitors against KRAS G12C. The research focused on optimizing these derivatives to enhance their metabolic stability and anti-tumor activity.

  • Authors : Imaizumi et al.
  • Journal : Bioorganic & Medicinal Chemistry (2022)
  • Findings :
    • The derivatives exhibited favorable metabolic stability.
    • Significant anti-tumor effects were observed in preclinical models.

Study 2: Structure-Activity Relationship

Another study investigated the structure-activity relationship (SAR) of various derivatives based on the core structure of this compound.

Compound NameIC50 (µM)In Vivo Efficacy
ASP6918<0.5Tumor regression in NCI-H1373
Derivative A1.5Moderate efficacy
Derivative B3.0Low efficacy

特性

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHMVVWXYJRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。